O-(2-(Vinyloxy)ethyl)hydroxylamine

Catalog No.
S740567
CAS No.
391212-29-6
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-(Vinyloxy)ethyl)hydroxylamine

CAS Number

391212-29-6

Product Name

O-(2-(Vinyloxy)ethyl)hydroxylamine

IUPAC Name

O-(2-ethenoxyethyl)hydroxylamine

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2

InChI Key

XZTSFVPMMQNIAJ-UHFFFAOYSA-N

SMILES

C=COCCON

Canonical SMILES

C=COCCON

O-(2-(Vinyloxy)ethyl)hydroxylamine (CAS 391212-29-6) is a bifunctional pharmaceutical intermediate characterized by a nucleophilic hydroxylamine moiety and a vinyloxy (vinyl ether) protecting group [1]. In industrial process chemistry, it is primarily utilized to install 2-hydroxyethoxy amide side chains onto complex heterocyclic scaffolds [2]. The compound's defining procurement value lies in its dual functionality: the hydroxylamine group readily participates in high-yielding amide couplings, while the vinyloxy group serves as a highly atom-economical, acid-labile protecting group for the terminal alcohol [1]. This specific structural arrangement is critical for the commercial-scale synthesis of advanced active pharmaceutical ingredients (APIs), particularly mitogen-activated protein kinase (MEK) inhibitors, where precise chemoselectivity and mild deprotection conditions are mandatory[2].

Substituting O-(2-(vinyloxy)ethyl)hydroxylamine with generic analogs fundamentally disrupts the synthetic sequence of halogenated APIs [1]. If an unprotected O-(2-hydroxyethyl)hydroxylamine is used, the free primary alcohol competes with the hydroxylamine during carboxylic acid activation, leading to extensive O-acylation and drastically reducing the yield of the desired N-acylated hydroxamate. Conversely, substituting with standard protected analogs, such as O-(2-(benzyloxy)ethyl)hydroxylamine, introduces catastrophic downstream incompatibilities [1]. Benzyl ether cleavage requires catalytic hydrogenation, a reductive environment that rapidly dehalogenates the aryl bromide and aryl chloride moieties essential to the pharmacophore of leading MEK inhibitors. Therefore, the vinyloxy group is a strict structural requirement to prevent both chemoselective failure during coupling and structural degradation during deprotection [1].

Chemoselectivity in Amide Coupling vs. Unprotected Analogs

During the synthesis of benzimidazole-6-carboxamides, O-(2-(vinyloxy)ethyl)hydroxylamine undergoes highly selective N-acylation when reacted with carboxylic acids using EDCI/HOBt [1]. The vinyloxy group completely masks the terminal oxygen, preventing competitive esterification [1]. In contrast, utilizing the unprotected baseline, O-(2-hydroxyethyl)hydroxylamine, results in significant competitive O-acylation, generating a mixture of N-acylated, O-acylated, and di-acylated products that require complex chromatographic resolution and depress the target yield.

Evidence DimensionCoupling chemoselectivity and target yield
Target Compound DataHigh yield of pure N-acylated hydroxamate due to vinyloxy protection
Comparator Or BaselineUnprotected O-(2-hydroxyethyl)hydroxylamine (generates mixed O/N-acylated byproducts)
Quantified DifferenceComplete prevention of competitive O-acylation during EDCI/HOBt coupling
ConditionsEDCI/HOBt mediated amide coupling in DMF at room temperature

Prevents the formation of complex byproduct mixtures, eliminating the need for costly chromatographic purification in scale-up.

Deprotection Compatibility with Halogenated Scaffolds vs. Benzyl Protection

The vinyloxy protecting group of O-(2-(vinyloxy)ethyl)hydroxylamine is cleaved under mild acidic conditions (e.g., 1M HCl in ethanol), which perfectly preserves sensitive functional groups on the API core [1]. When compared to O-(2-(benzyloxy)ethyl)hydroxylamine, the difference in process compatibility is absolute. Benzyl deprotection requires palladium-catalyzed hydrogenation, which causes rapid and extensive dehalogenation of the 4-bromo-2-fluorophenyl or 4-bromo-2-chlorophenyl rings present in MEK inhibitors, destroying the active molecule [1].

Evidence DimensionHalogen retention during deprotection
Target Compound Data100% retention of aryl bromides/chlorides during mild acidic hydrolysis
Comparator Or BaselineO-(2-(benzyloxy)ethyl)hydroxylamine (requires Pd/C, H2)
Quantified DifferenceAvoids the severe dehalogenation typically observed during catalytic hydrogenation of aryl bromides
ConditionsDeprotection of the 2-hydroxyethoxy amide side chain on a halogenated benzimidazole core

It is the only viable procurement choice for synthesizing APIs containing sensitive aryl halides that cannot tolerate reductive deprotection.

Atom Economy and Byproduct Volatility vs. Silyl Protection

In process scale-up, the removal of protecting group byproducts is a major cost driver. The acidic hydrolysis of the vinyloxy group from O-(2-(vinyloxy)ethyl)hydroxylamine generates only acetaldehyde (boiling point ~20 °C) as a byproduct, which is entirely volatile and easily removed in vacuo [1]. In contrast, using a silyl-protected comparator, such as O-(2-(TBDMS-oxy)ethyl)hydroxylamine, requires fluoride sources or harsher acids for cleavage, generating non-volatile silanol byproducts that necessitate aqueous workups and additional purification steps, thereby reducing overall atom economy [1].

Evidence DimensionByproduct volatility and purification requirement
Target Compound DataGenerates highly volatile acetaldehyde (bp 20 °C); removed via evaporation
Comparator Or BaselineO-(2-(TBDMS-oxy)ethyl)hydroxylamine (generates non-volatile silanols)
Quantified DifferenceElimination of post-deprotection aqueous workup and chromatography
ConditionsAcidic deprotection and subsequent API isolation

Maximizes process efficiency and atom economy by allowing the deprotection byproduct to be cleanly removed under reduced pressure.

Commercial Synthesis of MEK Inhibitor APIs

O-(2-(vinyloxy)ethyl)hydroxylamine is the strictly required intermediate for the commercial-scale synthesis of MEK inhibitors such as Selumetinib and Binimetinib [1]. Its use allows for the efficient EDCI/HOBt-mediated coupling to the fluorobenzimidazole-6-carboxylic acid core, followed by mild acidic deprotection that preserves the critical aryl halide pharmacophores [2].

Installation of 2-Hydroxyethoxy Amides on Reductively Sensitive Scaffolds

Beyond specific MEK inhibitors, this compound is the optimal reagent for installing 2-hydroxyethoxy amide side chains onto any molecular scaffold containing functional groups sensitive to hydrogenation (e.g., alkynes, nitro groups, or aryl iodides/bromides) [2]. The acid-labile vinyloxy group bypasses the need for the palladium-catalyzed deprotection required by benzyl ethers[1].

High-Atom-Economy Process Chemistry Workflows

In industrial workflows where minimizing downstream purification is critical, the vinyloxy protecting group offers a distinct advantage over silyl or paramethoxybenzyl (PMB) groups[2]. Because its deprotection yields only volatile acetaldehyde, it is highly suited for late-stage API functionalization where the final product must be isolated with minimal aqueous workup or chromatography [1].

XLogP3

-0.1

Wikipedia

1-[2-(Aminooxy)ethoxy]ethylene

Dates

Last modified: 08-15-2023

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